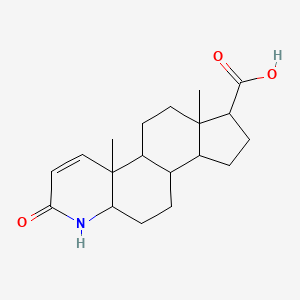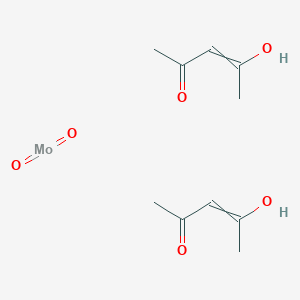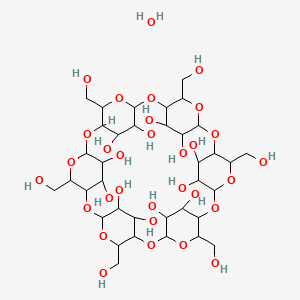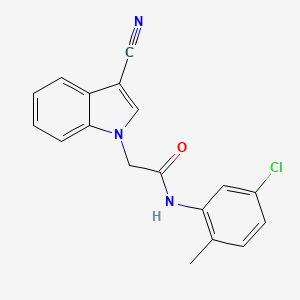![molecular formula C19H17NO3 B12507713 3-[3-(4-Methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12507713.png)
3-[3-(4-Methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(4-Methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one is a chemical compound with the molecular formula C19H17NO3. It is known for its unique structure, which includes an oxazolidinone ring, a phenyl group, and a methylphenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one typically involves the reaction of 4-methylcinnamoyl chloride with 4-phenyl-1,3-oxazolidin-2-one in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography.
化学反応の分析
Types of Reactions
3-[3-(4-Methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazolidinones.
科学的研究の応用
3-[3-(4-Methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 3-[3-(4-Methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- 3-[3-(4-Methoxyphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one
- 3-[3-(4-Chlorophenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one
Uniqueness
3-[3-(4-Methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs .
特性
IUPAC Name |
3-[3-(4-methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-14-7-9-15(10-8-14)11-12-18(21)20-17(13-23-19(20)22)16-5-3-2-4-6-16/h2-12,17H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXSZYICVIVCPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N2C(COC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(2-{2-[(1-acetylpyrrolidin-2-yl)formamido]-3-(1H-imidazol-4-yl)propanamido}-3-hydroxypropanamido)-3-sulfanylpropanamido]succinamide](/img/structure/B12507635.png)


![6-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol](/img/structure/B12507666.png)
![tert-butyl (3aR,8bS)-7-methoxy-3a-(2-oxoethyl)-2H,3H,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate](/img/structure/B12507673.png)
![2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-{[(2-phenylacetamido)methyl]sulfanyl}propanoic acid](/img/structure/B12507674.png)
![1,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B12507687.png)
![[4-(Benzyloxy)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]acetic acid; dicha](/img/structure/B12507689.png)

![4-[(2-Chlorophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B12507698.png)



![5-(2-hydroxyphenyl)-3a-methyl-6-[3-(trifluoromethyl)benzoyl]-tetrahydro-1H-pyrrolo[2,3-b]pyrrol-2-one](/img/structure/B12507719.png)
